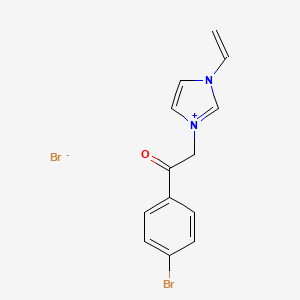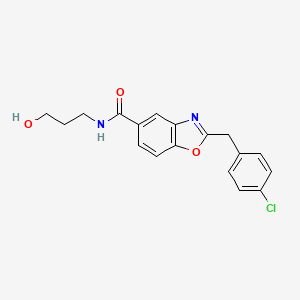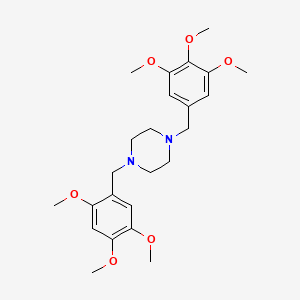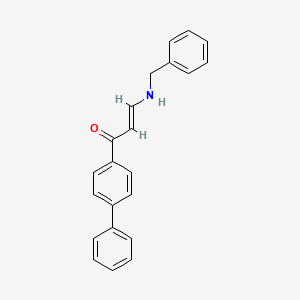![molecular formula C27H32N2O3 B5167025 N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5167025.png)
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide is a complex organic compound that features an adamantane core, a methoxyaniline group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of 1-adamantylamine, which is then reacted with 4-methoxybenzoyl chloride to form an intermediate. This intermediate is further reacted with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can interact with biological membranes, while the methoxyaniline and benzamide groups can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-adamantyl)-2-chloroacetamide: Another adamantane derivative with potential biological activity.
N-(1-adamantyl)-2-hydroxyacetamide: Known for its antiviral properties.
N-(1-adamantyl)-2-aminobenzamide: Explored for its potential therapeutic applications.
Uniqueness
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyaniline group, in particular, enhances its potential as a bioactive compound.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-17-3-5-21(6-4-17)25(30)29-24(26(31)28-22-7-9-23(32-2)10-8-22)27-14-18-11-19(15-27)13-20(12-18)16-27/h3-10,18-20,24H,11-16H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMCOOCFRSODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)NC2=CC=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydro-3-quinolinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5166951.png)
![1-{1-[4-(methylthio)benzyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5166957.png)
![(5Z)-5-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5166962.png)

![1-(3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5166972.png)

![N-benzyl-2-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5166982.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5167009.png)
![N,N-dimethyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]aniline](/img/structure/B5167013.png)
![1-[5-(4-methoxyphenoxy)pentyl]piperidine](/img/structure/B5167020.png)

![Pyridin-3-yl 4-[methyl-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B5167029.png)
